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Compound Name: GIP (1-30) amide, porcine

Cat. No.: B599398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of the truncated incretin

hormone, Glucose-Dependent Insulinotropic Polypeptide (GIP) (1-30) amide, across different

species. Understanding these species-specific differences is crucial for the accurate

interpretation of preclinical data and the successful translation of GIP-based therapeutics to the

clinic. This document summarizes key quantitative data, details relevant experimental

protocols, and visualizes important pathways and workflows.

Introduction to GIP (1-30) Amide
GIP (1-30) amide is a naturally occurring, bioactive form of GIP, a hormone secreted from

intestinal K-cells in response to nutrient ingestion.[1][2] While the full-length form is GIP (1-42),

GIP (1-30) amide has been shown to be a product of prohormone convertase 2 (PC2)

processing, primarily in pancreatic alpha-cells.[1] Like its full-length counterpart, GIP (1-30)

amide exerts its effects by binding to the GIP receptor (GIPR), a Class B G-protein coupled

receptor, leading to the stimulation of insulin secretion from pancreatic beta-cells in a glucose-

dependent manner.[3][4]

Comparative Bioactivity Data
The bioactivity of GIP (1-30) amide, while generally comparable to GIP (1-42), exhibits notable

differences across species. These variations are likely attributable to differences in the amino

acid sequences of both the ligand and its receptor.
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GIP Receptor Binding Affinity
The binding affinity of GIP (1-30) amide to the GIP receptor is a key determinant of its

biological activity. The following table summarizes available data on the binding affinities (Ki) of

human GIP (1-30) amide to the human GIP receptor. Data for direct comparisons of species-

specific GIP (1-30) amide on their respective receptors are limited.

Table 1: GIP Receptor Binding Affinity of Human GIP (1-30) Amide

Ligand
Species
(Receptor)

Cell Line Radioligand Ki (nM) Reference

Human GIP

(1-30) amide
Human COS-7

125I-GIP(1-

42)
0.75 [2]

Human GIP

(1-42)
Human COS-7

125I-GIP(1-

42)
0.67 [2]

Note: Data for mouse and rat GIP (1-30) amide on their respective receptors from a single

comparative study are not readily available.

GIP Receptor Activation and cAMP Production
Upon binding to the GIPR, GIP (1-30) amide activates adenylyl cyclase, leading to an increase

in intracellular cyclic AMP (cAMP). The potency of a ligand in stimulating cAMP production is

typically measured by its half-maximal effective concentration (EC50).

Table 2: In Vitro Potency (cAMP Production) of Human GIP (1-30) Amide

Ligand
Species
(Receptor)

Cell Line EC50 (pM) Reference

Human GIP (1-

30) amide
Human COS-7 11.2 [2]

Human GIP (1-

42)
Human COS-7 6.0 [2]
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Studies have shown that human GIP (1-30) amide acts as a full agonist at the rat GIP receptor,

stimulating insulin secretion from the rat-derived BRIN-BD11 pancreatic beta-cell line.[5]

However, in one study, mouse GIP (1-30) amide was found to be ineffective in improving

glucose homeostasis in mice, whereas human GIP (1-30) amide demonstrated bioactivity.[5]

Conversely, another study using a stabilized form of mouse GIP (1-30) amide ([D-Ala2]GIP(1-

30)) showed comparable improvements in glucose tolerance and insulin secretion to the

stabilized full-length GIP in mice.[4] These findings underscore the subtle but significant

species-specific differences in the bioactivity of this peptide.

Insulin Secretion
The primary physiological role of GIP is to potentiate glucose-stimulated insulin secretion

(GSIS). In vitro and in vivo studies have demonstrated the insulinotropic activity of GIP (1-30)

amide.

Table 3: Insulinotropic Effects of GIP (1-30) Amide

Species (Model)
GIP (1-30) amide
form

Observation Reference

Human (in vitro islets)
Human GIP (1-30)

amide

Similar insulinotropic

effects to GIP (1-42)

Rat (perfused

pancreas)
D-Ala2-GIP(1-30)

Equivalent potency to

GIP(1-42) on beta-cell

function

[6]

Mouse (in vivo) [D-Ala2]GIP(1-30)

Improved glucose

tolerance and insulin

secretion

Mouse (in vivo)
mouse GIP (1-30)

amide

Ineffective in

regulating glucose

homeostasis

Rat (BRIN-BD11 cells)
human and mouse

GIP (1-30) amide

Stimulated insulin

secretion
[5]
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Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms underlying GIP (1-30) amide bioactivity

and the methods used to assess it, the following diagrams are provided.
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Caption: GIP Receptor Signaling Pathway.
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Caption: Experimental Workflow for Bioactivity Assessment.

Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental

findings. Below are outlines of key experimental protocols used to assess the bioactivity of GIP

(1-30) amide.

GIP Receptor Binding Assay
This assay measures the affinity of a ligand for its receptor.

Cell Culture and Membrane Preparation:

Culture cells expressing the GIP receptor (e.g., COS-7 or CHO cells) to confluency.

Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane

fraction by centrifugation.

Resuspend the membrane pellet in a binding buffer.

Competition Binding:

Incubate a constant concentration of a radiolabeled GIP ligand (e.g., 125I-GIP(1-42)) with

the cell membranes in the presence of increasing concentrations of the unlabeled

competitor ligand (GIP (1-30) amide).

Allow the binding to reach equilibrium.

Separation and Detection:

Separate the membrane-bound radioligand from the free radioligand by rapid filtration

through a glass fiber filter.

Wash the filters to remove unbound radioactivity.

Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis:

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific

binding of the radioligand).

Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay
This assay quantifies the ability of a ligand to stimulate the production of the second

messenger cAMP.

Cell Culture:

Seed cells expressing the GIP receptor in a multi-well plate and grow to a suitable

confluency.

Ligand Stimulation:

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP

degradation.

Stimulate the cells with varying concentrations of GIP (1-30) amide for a defined period.

Cell Lysis and cAMP Measurement:

Lyse the cells to release intracellular cAMP.

Measure the cAMP concentration in the cell lysates using a competitive immunoassay,

such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay.

Data Analysis:

Plot the cAMP concentration against the logarithm of the ligand concentration.
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Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from
Isolated Pancreatic Islets
This assay assesses the insulinotropic activity of a compound on primary pancreatic beta-cells.

Islet Isolation and Culture:

Isolate pancreatic islets from the species of interest (e.g., human, mouse, rat) by

collagenase digestion of the pancreas followed by density gradient centrifugation.[7][8][9]

[10][11][12]

Culture the isolated islets for a recovery period before the assay.[8][10]

Pre-incubation:

Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal

insulin secretion rate.[10]

Stimulation:

Incubate batches of islets with:

Low glucose buffer (basal control).

High glucose buffer (e.g., 16.7 mM glucose) (stimulated control).

High glucose buffer containing different concentrations of GIP (1-30) amide.

The incubation is typically carried out for 30-60 minutes at 37°C.[7][10]

Sample Collection and Insulin Measurement:

Collect the supernatant from each incubation condition.

Measure the insulin concentration in the supernatant using an ELISA or

radioimmunoassay (RIA).[7][10]
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Data Analysis:

Normalize the insulin secretion to the islet number or total insulin content.

Compare the insulin secretion in the presence of GIP (1-30) amide to the high glucose

control to determine the potentiation of GSIS.

Conclusion
The bioactivity of GIP (1-30) amide is a complex area of research with significant implications

for the development of novel therapies for metabolic diseases. While it is clear that this

truncated peptide is a potent agonist at the GIP receptor, its precise effects can vary depending

on the species being studied. This guide highlights the available comparative data and provides

a framework for the experimental approaches necessary to further elucidate these species-

specific differences. For researchers in this field, a thorough understanding of these nuances is

paramount for the successful progression of GIP-based drug candidates from preclinical

models to human clinical trials.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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